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Compound of Interest

3-(2,3-dihydro-1H-indol-3-
Compound Name:

yl)propanoic Acid
CAS No.: 859190-83-3
Cat. No.: B3158585

Get Quote

\\

Technical Profile: Indoline-3-Propionic Acid
The Reduced Congener & Chiral Scaffold
Physicochemical Characterization

The transition from Indole to Indoline involves the saturation of the C2-C3 double bond in the
pyrrole ring. This seemingly minor hydrogenation drastically alters the molecule's geometry,
solubility, and reactivity.

Comparative Data Table: Indoline vs. Indole Variant

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b3158585#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3158585?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Feature

Indoline-3-Propionic Acid
(Target)

Indole-3-Propionic Acid
(Parent)

IUPAC Name

3-(2,3-dihydro-1H-indol-3-

yl)propanoic acid

3-(1H-indol-3-yl)propanoic acid

Molecular Formula

C11H13NO:2

C11H11NO2

Molecular Weight

191.23 g/mol

189.21 g/mol

Core Structure

Bicyclic: Benzene fused to

Pyrrolidine

Bicyclic: Benzene fused to
Pyrrole

Hybridization at C3

sp?3 (Tetrahedral)

sp? (Planar)

Chirality

Chiral Center at C3

Achiral

Aromaticity

Partial (Benzene ring only)

Full (10

-electron system)

Electronic State

Electron-rich, non-planar

Electron-rich, planar aromatic

Key Application

Antioxidant scaffold, AChE
Inhibitor intermediate

Gut metabolite, PXR Ligand

Structural Causality

The shift from

to

hybridization at the C3 position is the defining feature of Indoline-3-propionic acid.

o Stereochemistry: Unlike the planar IPA, the indoline variant possesses a chiral center at C3.

This allows for the existence of enantiomers (

-and

-), enabling stereoselective interactions with biological targets such as Acetylcholinesterase

(AChE).
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» Conformational Flexibility: The pyrrolidine ring adopts a "puckered" envelope conformation,
contrasting with the rigid planarity of the indole moiety. This flexibility often improves binding
affinity in enzyme active sites.

Synthesis & Production Protocols

The synthesis of Indoline-3-propionic acid is typically achieved via the selective reduction of
Indole-3-propionic acid. This process requires precise control to avoid over-reduction or ring
opening.

Protocol: Selective C2-C3 Reduction

Note: This protocol assumes a standard laboratory scale (10 mmol).
Reagents: Indole-3-propionic acid, Sodium Cyanoborohydride (

), Glacial Acetic Acid.

e Solubilization: Dissolve Indole-3-propionic acid (1.89 g, 10 mmol) in Glacial Acetic Acid (20
mL). The acidic medium activates the indole C2-C3 bond for reduction.

¢ Reduction: Cool the solution to 15°C. Slowly add Sodium Cyanoborohydride (1.88 g, 30
mmol) portion-wise over 30 minutes.

o Mechanism:[1][2] The protonated indole iminium ion is attacked by the hydride.
is preferred over

to prevent side reactions with the carboxylic acid group.

e Reaction Monitoring: Stir at room temperature for 2-4 hours. Monitor via TLC (Mobile phase:
MeOH/DCM 1:9). The indoline spot will exhibit a different

and stain differently (often orange/red with Ehrlich’s reagent vs. purple/pink for indoles).

e Quenching: Pour the mixture into ice water (100 mL) and basify to pH ~9 using 2M NaOH (to
neutralize acetic acid and liberate the free amine).
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o Extraction: Extract with Ethyl Acetate (3 x 50 mL). The carboxylic acid moiety may require pH
adjustment (acidification to pH 4-5) to extract the free acid form into the organic layer,
depending on the specific derivative desired.

 Purification: Recrystallize from ethanol/water or purify via silica gel column chromatography.

Visualization: Synthesis & Structural Logic[7]
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Figure 1: The reduction pathway transforming the aromatic indole core into the chiral indoline
scaffold.

Therapeutic Applications & Mechanism

Indoline-3-propionic acid is not merely a synthetic intermediate; it is a potent bioactive
pharmacophore. Research indicates it possesses superior antioxidant capacity compared to its
parent indole compound.[3]

A. Enhanced Antioxidant Mechanism

While Indole-3-propionic acid acts as a radical scavenger via electron donation (forming a
radical cation), the indoline variant acts as a more efficient hydrogen atom donor due to the
lower bond dissociation energy (BDE) of the N-H bond in the saturated ring.

» Radical Scavenging: Efficiently neutralizes hydroxyl radicals (

) and peroxynitrite (
).

» Neuroprotection: The lipophilicity of the indoline core facilitates Blood-Brain Barrier (BBB)
penetration.
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B. Alzheimer’s Disease: The Dual-Binding Inhibitor

In drug development, Indoline-3-propionic acid serves as a "carrier scaffold” for multi-target
directed ligands (MTDLS) treating Alzheimer's.

o Acetylcholinesterase (AChE) Inhibition: The indoline moiety mimics the quaternary
ammonium group of acetylcholine, binding to the catalytic anionic site (CAS) of AChE.

o Chirality Factor: Derivatives substituted at the nitrogen or C3 position show stereoselective
inhibition, where specific enantiomers bind more tightly to the enzyme gorge.

Visualization: Neuroprotective Signaling[9]
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Figure 2: Dual mechanism of action: Direct ROS scavenging and enzymatic inhibition of AChE.

Analytical Validation Standards

To ensure scientific integrity in research, the identity of Indoline-3-propionic acid must be

validated using the following spectral markers.
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Characteristic Signal .
Method Interpretation
(Expected)

Represents the C2 and C3

protons of the indoline ring

H-NMR ,
3.0-3.6 ppm (Multiplets) (distinct from aromatic indole
protons).
Aromatic protons of the
HANMR benzene ring (shifted upfield
6.5-7.1 ppm (4H) relative to indole due to amine
donation).
Confirming molecular mass of
MS (ESI) 192.2 19123 + 1
23+ 1.
Essential for verifying
Chiral HPLC Split Peak (if racemic) enantiomeric purity if using
chiral synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved.

8/8

Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3158585?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

